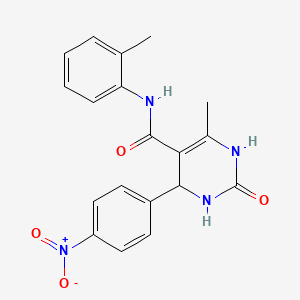

6-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

6-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-11-5-3-4-6-15(11)21-18(24)16-12(2)20-19(25)22-17(16)13-7-9-14(10-8-13)23(26)27/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAPNBNPVUHEOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzaldehyde, 4-nitrobenzaldehyde, and urea.

Condensation Reaction: The first step involves a condensation reaction between 2-methylbenzaldehyde and 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization with urea under acidic conditions to form the tetrahydropyrimidine ring.

Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Amino derivatives with reduced nitro groups.

Substitution: Halogenated derivatives with introduced halogen atoms.

Scientific Research Applications

6-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

Chemical Biology: The compound is used as a probe to study biochemical pathways and cellular processes.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Biological Effects: The compound’s effects can include inhibition of enzyme activity, alteration of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Rings

- 4-Methoxyphenyl Analog (4ad) :

Replacing the 4-nitrophenyl group with 4-methoxyphenyl (electron-donating) reduces the melting point to 244°C, highlighting the nitro group’s role in enhancing intermolecular interactions (e.g., dipole-dipole, π-stacking) . - 3-Nitrophenyl Analog () :

The positional isomer with a 3-nitrophenyl group at R4 and 2,4-dimethylphenyl at R1 was structurally characterized via X-ray crystallography. The meta-nitro substitution may alter molecular packing compared to the para-nitro derivative, though thermal data are unavailable . - Halogen-Substituted Analogs: The 2-chlorophenyl/4-fluorophenyl derivative (, CAS 455927-22-7) and 4-fluorophenyl-sulfanylidene analog () demonstrate how halogen substituents modulate electronic properties and steric effects.

Oxo vs. Thioxo Substitutions at Position 2

- Thioxo Derivatives () :

Compounds like 9a (4-(1H-indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) exhibit lower melting points (263–265°C) compared to the oxo-based target compound (307–309°C). The thione group reduces hydrogen-bonding capacity, weakening crystal lattice stability . - Biological Implications :

Thioxo derivatives in were evaluated as calcium channel blockers, suggesting that the thione group may enhance binding to biological targets. However, the oxo analog’s bioactivity remains unstudied in the provided evidence .

N-Substituent Variations

- N-(4-Nitrophenyl) vs. N-(2-Methylphenyl) :

The target compound’s N-(2-methylphenyl) group introduces steric hindrance compared to N-(4-nitrophenyl) analogs (e.g., 9a in ). This may influence solubility and metabolic stability .

Data Table: Key Comparative Properties

Research Implications and Gaps

- Thermal Stability : The 4-nitrophenyl and oxo groups synergistically enhance melting points, suggesting utility in high-temperature applications.

- Synthetic Flexibility : Modular substitution (e.g., halogens, heterocycles) allows tuning of electronic and steric properties for drug design .

Biological Activity

The compound 6-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly its effects on various biological systems.

Synthesis and Structural Characteristics

This compound can be synthesized through a multi-step reaction involving the condensation of appropriate aromatic aldehydes with 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives. The synthesis typically yields a crystalline product that can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antiviral Activity

Recent studies have highlighted the potential of tetrahydropyrimidine derivatives in inhibiting viral replication. Specifically, research has focused on their activity against HIV-1 integrase , a crucial enzyme for viral DNA integration into host genomes. A related compound demonstrated an IC50 value of 0.65 µM against HIV-1 integrase, indicating significant inhibitory potential . However, it was noted that these compounds did not exhibit effective antiviral activity in cell culture assays at concentrations below their cytotoxic levels .

Antimicrobial Properties

Tetrahydropyrimidine derivatives have been reported to possess antimicrobial properties. The presence of nitro groups in the phenyl substituents enhances their activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against E. coli , S. aureus , and C. albicans due to their ability to disrupt bacterial cell wall synthesis and function .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of these compounds. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups (like nitro) on the phenyl ring significantly increases antimicrobial activity.

- Positioning of Functional Groups : The position of methyl and nitro groups influences both the potency and selectivity of the compounds against specific pathogens.

Case Studies

- HIV Integrase Inhibition :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Biginelli-like multicomponent reactions using substituted benzaldehydes, β-ketoesters, and thiourea derivatives. Key parameters include solvent choice (e.g., ethanol vs. acetic acid), temperature (80–120°C), and catalysts (e.g., HCl or Lewis acids). For example, cyclocondensation under reflux in ethanol with HCl yields the tetrahydropyrimidine core, while nitro group introduction requires nitration of intermediates . Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the 4-nitrophenyl group (δ 8.1–8.3 ppm for aromatic protons) and the 2-oxo-1,2,3,4-tetrahydropyrimidine ring (δ 5.5–5.7 ppm for CH, δ 2.0–2.2 ppm for methyl groups) .

- IR : Look for carbonyl stretches (C=O at ~1697 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C19H18N4O4: 391.1285; observed: 391.1284) .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability tests (TGA/DSC) show decomposition above 190°C. Storage at −20°C under inert gas (N2/Ar) prevents nitro group reduction .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro to methoxy groups) affect bioactivity, and what computational methods predict these changes?

- Methodological Answer : Replace the 4-nitrophenyl group with electron-donating groups (e.g., 4-methoxyphenyl) to alter electronic properties. Use DFT calculations (B3LYP/6-31G**) to map electrostatic potential surfaces and predict binding affinity. Biological assays (e.g., antimicrobial activity) reveal that nitro groups enhance cytotoxicity due to electron-withdrawing effects .

Q. What crystallographic techniques resolve polymorphic forms, and how do intermolecular interactions differ between forms?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies polymorphs. For example, intramolecular N–H···N hydrogen bonds stabilize the pyrimidine ring, while weak C–H···O interactions (e.g., between methyl and methoxy groups) dictate packing. Dihedral angles between aromatic rings (e.g., 12.8° vs. 86.1°) distinguish polymorphic forms .

Q. How can researchers address contradictory bioassay results (e.g., antibacterial vs. antifungal activity) across studies?

- Methodological Answer : Re-evaluate assay conditions:

- Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria and fungal strains (C. albicans).

- Concentration gradients : Use MIC assays (0.1–100 µg/mL) to identify threshold effects.

- Mechanistic studies : Probe nitroreductase activation pathways via ROS quantification .

Q. What chromatographic methods optimize separation of diastereomers or regioisomers during synthesis?

- Methodological Answer : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to resolve enantiomers. For regioisomers, employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention time differences (~2–3 min) correlate with nitro group positioning .

Data Contradiction Analysis

Q. Why do NMR spectra show unexpected splitting patterns for the tetrahydropyrimidine CH proton?

- Methodological Answer : Dynamic rotational isomerism in the 1,2,3,4-tetrahydropyrimidine ring causes splitting. Variable-temperature NMR (VT-NMR) at −40°C slows rotation, simplifying splitting into distinct singlets. DFT simulations confirm energy barriers (~8–12 kcal/mol) for ring inversion .

Q. How to reconcile discrepancies between computational binding scores and experimental IC50 values?

- Methodological Answer : Adjust docking parameters (e.g., solvation effects, flexible vs. rigid receptors) in AutoDock Vina. Validate with MD simulations (AMBER force field, 100 ns trajectories) to account for protein dynamics. Experimental IC50 outliers may arise from off-target interactions or assay interference (e.g., compound aggregation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.